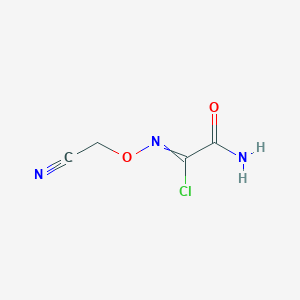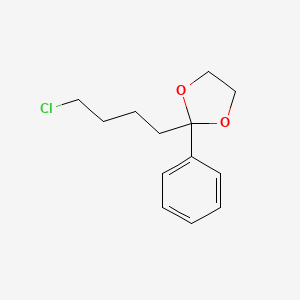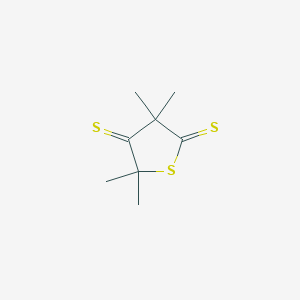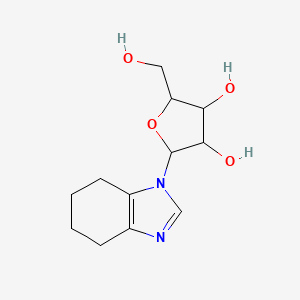
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride is a compound that belongs to the class of cyanoacetamidesThe presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This approach not only reduces the need for solvents but also minimizes purification steps, making the process more economical and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve the use of catalysts and elevated temperatures to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant applications in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: It serves as a versatile building block for the construction of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is also explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups in the molecule enable it to act as a nucleophile or electrophile, depending on the reaction conditions . This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride include other cyanoacetamides, such as N-benzyl-2-cyanoacetamide and N-aryl cyanoacetamides .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which provides it with a distinct reactivity profile.
Eigenschaften
CAS-Nummer |
73796-09-5 |
|---|---|
Molekularformel |
C4H4ClN3O2 |
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
2-amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2/c5-3(4(7)9)8-10-2-1-6/h2H2,(H2,7,9) |
InChI-Schlüssel |
UEZDNLNPLWCPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)ON=C(C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)






methanone](/img/structure/B14454923.png)
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)

